5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Overview
Description
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, with reaction conditions involving a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 5-amino-2-(pyridin-4-yl)pyrimidine derivative, while a Suzuki–Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-2-(pyridin-4-yl)pyrimidine .
Scientific Research Applications
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of organic semiconductors and other materials with electronic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in biological systems often involves its interaction with specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The molecular targets and pathways involved can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyridin-2-yl)pyrimidin-4-amine
- 5-Bromo-2-(pyridin-3-yl)pyrimidin-4-amine
- 5-Bromo-2-(pyridin-4-yl)pyrimidin-5-amine
Uniqueness
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridin-4-yl group and the bromine atom allows for selective interactions with biological targets and facilitates specific chemical transformations that may not be as efficient with other isomers .
Properties
IUPAC Name |
5-bromo-2-pyridin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKHBNXHRJXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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